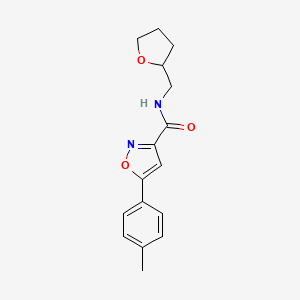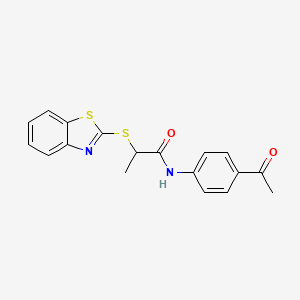
N-(5-chloro-2-pyridinyl)-1,3-dioxo-2-propyl-5-isoindolinecarboxamide
Overview
Description
N-(5-chloro-2-pyridinyl)-1,3-dioxo-2-propyl-5-isoindolinecarboxamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a critical role in the signaling pathways of various cytokines, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. The inhibition of JAK3 by CP-690,550 has been shown to have potential therapeutic applications in various autoimmune diseases and transplant rejection.
Mechanism of Action
N-(5-chloro-2-pyridinyl)-1,3-dioxo-2-propyl-5-isoindolinecarboxamide selectively inhibits JAK3 by binding to the ATP-binding site of the enzyme, thereby preventing the phosphorylation and activation of downstream signaling molecules, such as signal transducer and activator of transcription (STAT) proteins. The inhibition of JAK3 by this compound has been shown to suppress the production of various cytokines, including IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21, which are involved in the activation and proliferation of T cells and natural killer cells.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including the suppression of T cell activation and cytokine production, the inhibition of natural killer cell activation, and the prevention of transplant rejection. In addition, this compound has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various autoimmune diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of using N-(5-chloro-2-pyridinyl)-1,3-dioxo-2-propyl-5-isoindolinecarboxamide in lab experiments is its selectivity for JAK3, which allows for the specific inhibition of downstream signaling pathways involved in autoimmune diseases and transplant rejection. However, one of the limitations of using this compound is its potential off-target effects, as JAK3 is also involved in the signaling pathways of other cytokines, such as IL-6 and IL-12, which may lead to unwanted side effects.
Future Directions
There are several future directions for the research and development of N-(5-chloro-2-pyridinyl)-1,3-dioxo-2-propyl-5-isoindolinecarboxamide, including the investigation of its potential use in combination therapy with other immunosuppressive drugs, the development of more selective JAK3 inhibitors, and the exploration of its potential therapeutic applications in other autoimmune diseases and inflammatory conditions. Additionally, the development of biomarkers to predict patient response to this compound may also be an important area of future research.
Scientific Research Applications
N-(5-chloro-2-pyridinyl)-1,3-dioxo-2-propyl-5-isoindolinecarboxamide has been extensively studied for its potential therapeutic applications in various autoimmune diseases, including rheumatoid arthritis, psoriasis, inflammatory bowel disease, and multiple sclerosis. The inhibition of JAK3 by this compound has been shown to suppress T cell activation and cytokine production, which are key processes involved in the pathogenesis of autoimmune diseases. In addition, this compound has also been investigated for its potential use in preventing transplant rejection by inhibiting the activation of T cells and natural killer cells.
properties
IUPAC Name |
N-(5-chloropyridin-2-yl)-1,3-dioxo-2-propylisoindole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O3/c1-2-7-21-16(23)12-5-3-10(8-13(12)17(21)24)15(22)20-14-6-4-11(18)9-19-14/h3-6,8-9H,2,7H2,1H3,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTQYHFYXPQYCGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=NC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-2-(4-cyclohexylphenoxy)acetamide](/img/structure/B4196011.png)
![4-(3-chlorophenyl)-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-7-carboxylic acid](/img/structure/B4196017.png)
![N-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-4-nitro-N-(2-oxo-2-phenylethyl)benzamide](/img/structure/B4196018.png)

![3-[(3,5-dimethyl-1-piperidinyl)carbonyl]-8-methoxy-6-nitro-2H-chromen-2-one](/img/structure/B4196025.png)
![4-[5-amino-4-(2-methoxyphenyl)-3-methyl-1H-pyrazol-1-yl]benzoic acid](/img/structure/B4196029.png)
![N-cyclopropyl-1-[(2-methoxy-5-methylphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4196033.png)
![4-[(3-fluorobenzyl)oxy]-3,5-dimethoxybenzaldehyde](/img/structure/B4196050.png)
![2-(3-benzoyl-1H-indol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4196062.png)


![2-[(5-cyclohexyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-1-(1H-indol-3-yl)ethanone](/img/structure/B4196094.png)
![4-methoxy-N-(4-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)-N-methylbenzenesulfonamide](/img/structure/B4196096.png)
![N-benzyl-2-[3-(phenoxyacetyl)-1H-indol-1-yl]acetamide](/img/structure/B4196100.png)